![molecular formula C7H7ClN2O B2368981 4-Chloro-5-methylpyridine-2-carboxamide CAS No. 1379357-31-9](/img/structure/B2368981.png)
4-Chloro-5-methylpyridine-2-carboxamide
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Overview
Description
4-Chloro-5-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 . It is also known as 4-Chloro-N-Methylpyridine-2-Carboxamide .
Molecular Structure Analysis
The InChI code for 4-Chloro-5-methylpyridine-2-carboxamide is 1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) . This code represents the molecular structure of the compound.It has a density of 1.264±0.06 g/cm3 . The melting point is 41-43°C, and the boiling point is 317.8±27.0 °C .
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound. It has shown promise as an agent against bacteria, fungi, and other microorganisms . Further studies explore its mechanism of action and potential applications in drug development.
- 4-Chloro-5-methylpyridine-2-carboxamide has been explored for its antioxidative effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals . Investigating its antioxidant capacity may lead to novel therapeutic strategies.
- The compound’s structural features make it an interesting candidate for antibiotic research. Scientists have studied its interactions with bacterial targets and evaluated its efficacy against specific strains . Understanding its mode of action could contribute to combating antibiotic-resistant bacteria.
- Preliminary studies suggest that 4-chloro-N-methylpyridine-2-carboxamide exhibits anticancer properties. Researchers have examined its impact on cancer cell lines, tumor growth, and apoptosis pathways . Further investigations may reveal its potential as an adjunct therapy or chemopreventive agent.
- Chemists have utilized this compound as a building block in the synthesis of more complex molecules. Its reactivity and functional groups allow for diverse modifications, making it valuable in drug discovery . Medicinal chemists explore its derivatives for specific biological activities.
- Pharmacologists have investigated the pharmacokinetics and pharmacodynamics of 4-chloro-N-methylpyridine-2-carboxamide. These studies provide insights into its absorption, distribution, metabolism, and excretion in living organisms . Such data inform dosage regimens and safety profiles.
Antimicrobial Activity
Antioxidant Properties
Antibiotic Research
Anticancer Investigations
Chemical Synthesis and Medicinal Chemistry
Pharmacological Studies
Safety and Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology could provide a privileged pyridine scaffold containing biologically relevant molecules .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound can react with other substances in a nonchlorinated organic solvent . More research is needed to understand its interaction with its targets and the resulting changes.
Pharmacokinetics
It’s soluble in Dichloromethane, Ethyl Acetate, and Methanol , which may influence its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-methylpyridine-2-carboxamide . For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Also, it should be stored at -20° C to maintain its stability.
properties
IUPAC Name |
4-chloro-5-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVXGSQOFXDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylpyridine-2-carboxamide |
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